molecular formula C28H27N5O3S B11069360 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

Cat. No.: B11069360
M. Wt: 513.6 g/mol
InChI Key: MEQKTLFFPQFSGX-UHFFFAOYSA-N
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Description

2-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the ketone or alcohol functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can yield corresponding quinones.

    Reduction: Reduction of the ketone group yields secondary alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C28H27N5O3S

Molecular Weight

513.6 g/mol

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C28H27N5O3S/c1-36-24-10-5-7-21(17-24)27-30-31-28(33(27)23-8-3-2-4-9-23)37-19-25(34)29-18-20-12-14-22(15-13-20)32-16-6-11-26(32)35/h2-5,7-10,12-15,17H,6,11,16,18-19H2,1H3,(H,29,34)

InChI Key

MEQKTLFFPQFSGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)N5CCCC5=O

Origin of Product

United States

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